molecular formula C14H12O4 B3424004 4-HydroxyResveratrol CAS No. 331443-00-6

4-HydroxyResveratrol

Cat. No.: B3424004
CAS No.: 331443-00-6
M. Wt: 244.24 g/mol
InChI Key: GRZOJEWQFCAKPF-UHFFFAOYSA-N
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Description

4-HydroxyResveratrol is a naturally occurring stilbenoid, a type of phenolic compound. It is structurally similar to resveratrol but with an additional hydroxyl group. This compound is found in various plants and is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-HydroxyResveratrol can be synthesized through several methods. One common approach involves the hydroxylation of resveratrol. This process can be carried out using enzymes such as tyrosine ammonia lyase, 4-coumaroyl CoA ligase, and stilbene synthase . Another method involves the use of chemical reagents to introduce the hydroxyl group at the desired position on the resveratrol molecule .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using genetically engineered microorganisms. For example, Escherichia coli can be engineered to produce resveratrol, which is then hydroxylated to form this compound . This method is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-HydroxyResveratrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and glycosylated derivatives .

Scientific Research Applications

4-HydroxyResveratrol has a wide range of applications in scientific research:

Mechanism of Action

4-HydroxyResveratrol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: 4-HydroxyResveratrol is unique due to its additional hydroxyl group, which enhances its antioxidant capacity and modifies its biological activity compared to resveratrol .

Properties

CAS No.

331443-00-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol

InChI

InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H

InChI Key

GRZOJEWQFCAKPF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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